![molecular formula C9H19NO B13317883 3-[(3-Methylcyclopentyl)amino]propan-1-ol](/img/structure/B13317883.png)
3-[(3-Methylcyclopentyl)amino]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Methylcyclopentyl)amino]propan-1-ol is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylcyclopentyl)amino]propan-1-ol typically involves the reaction of 3-methylcyclopentylamine with an appropriate propanol derivative. One common method is the reductive amination of 3-methylcyclopentanone with 3-aminopropanol in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
Raw Material Preparation: Sourcing and purification of 3-methylcyclopentylamine and 3-aminopropanol.
Reaction: Conducting the reductive amination reaction in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques like distillation, crystallization, and chromatography to isolate and purify the final product.
化学反応の分析
Types of Reactions
3-[(3-Methylcyclopentyl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-[(3-Methylcyclopentyl)amino]propanone.
Reduction: Formation of 3-[(3-Methylcyclopentyl)amino]propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3-[(3-Methylcyclopentyl)amino]propan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(3-Methylcyclopentyl)amino]propan-1-ol involves its interaction with specific molecular targets in biological systems. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes .
類似化合物との比較
Similar Compounds
- 3-[(3-Methylcyclopentyl)amino]propan-1-amine
- 3-[(3-Methylcyclopentyl)amino]propanone
- 3-[(3-Methylcyclopentyl)amino]propan-2-ol
Uniqueness
3-[(3-Methylcyclopentyl)amino]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
特性
分子式 |
C9H19NO |
|---|---|
分子量 |
157.25 g/mol |
IUPAC名 |
3-[(3-methylcyclopentyl)amino]propan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-8-3-4-9(7-8)10-5-2-6-11/h8-11H,2-7H2,1H3 |
InChIキー |
MYVKHOJBHOJDFS-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C1)NCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


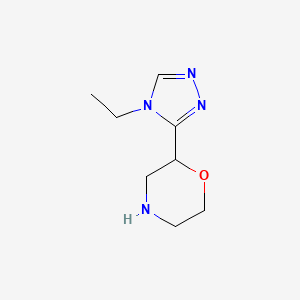



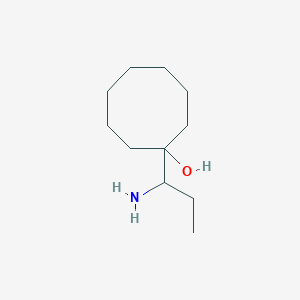
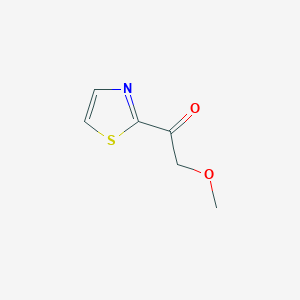
![3-Methylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13317851.png)
![5,7-Dioxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B13317855.png)
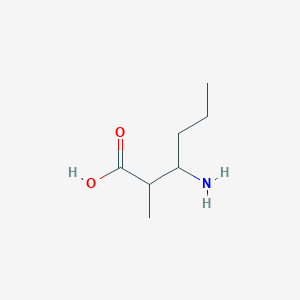
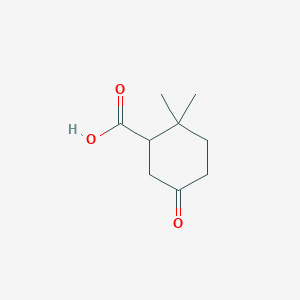
![6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13317878.png)

![2-[(Propan-2-yl)amino]butanoic acid](/img/structure/B13317890.png)
![3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid](/img/structure/B13317900.png)
